Bienvenue dans la boutique en ligne BenchChem!

4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Medicinal Chemistry Drug Design CNS Druglikeness

This specific 2,4-disubstituted pyrimidine derivative (CAS 2548987-42-2) is a superior starting point for CNS-penetrant drug discovery. Its zero hydrogen bond donor count, moderate TPSA, and low molecular weight predict favorable passive brain penetration, avoiding the P-glycoprotein efflux common in HBD-positive piperazine analogs. The precise 2-(pyrazin-2-yl-piperazin)-4-morpholine regioisomeric pattern provides defined hinge-binding geometry for unambiguous SAR in ATP-binding pocket kinase programs. Crucially, this exact substitution is not explicitly exemplified in the CCR4 antagonist patent US 9,493,453 B2, offering a proprietary edge to expand chemical space within the generic Markush structure. For researchers seeking a unique, CNS-optimized scaffold, this is the definitive procurement choice.

Molecular Formula C16H21N7O
Molecular Weight 327.38 g/mol
CAS No. 2548987-42-2
Cat. No. B6453797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
CAS2548987-42-2
Molecular FormulaC16H21N7O
Molecular Weight327.38 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CN=C2)C3=NC=CC(=N3)N4CCOCC4
InChIInChI=1S/C16H21N7O/c1-2-19-16(20-14(1)22-9-11-24-12-10-22)23-7-5-21(6-8-23)15-13-17-3-4-18-15/h1-4,13H,5-12H2
InChIKeyWURZTVXFAPXPDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2548987-42-2): Structural and Pharmacophoric Identity


4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2548987-42-2) is a heterocyclic small molecule (C16H21N7O, MW 327.38 g/mol) belonging to the piperazinyl pyrimidine derivative class [1]. Its structure features a 2,4-disubstituted pyrimidine core bearing a morpholine ring at the 4-position and a pyrazin-2-yl-piperazine moiety at the 2-position. The compound exhibits computed drug-like properties including a topological polar surface area (TPSA) of 89.66 Ų, a calculated LogP of 2.20, and zero hydrogen bond donors, positioning it within favorable Lipinski and CNS-accessible property space [2]. This scaffold is shared with pharmacologically characterized chemokine receptor 4 (CCR4) antagonists and phosphodiesterase 10A (PDE10A) inhibitors described in the patent and primary literature [3].

Why Generic Piperazinyl Pyrimidine Substitution Fails for 4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (2548987-42-2)


Piperazinyl pyrimidine derivatives are a functionally diverse chemical class spanning CCR4 antagonism, PDE10A inhibition, and tyrosine kinase modulation, with biological activity exquisitely dependent on the precise nature and regiochemistry of substituents on the pyrimidine core [1]. The target compound bears a specific 2-(pyrazin-2-yl-piperazin) and 4-morpholine substitution pattern that is structurally distinct from the potent PDE10A inhibitor PDM-042, which incorporates a 5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazine vinyl group and a pyrrolidine substituent [2]. This regioisomeric and substituent divergence precludes reliable biological or pharmacological extrapolation between even closely related analogs. Computational property differences, such as a zero hydrogen bond donor count in the target compound versus the potential for H-bond donation in piperazine-NH or primary amine-containing analogs, further drive divergent solubility, permeability, and off-target binding profiles that cannot be bridged by simple structural analogy [3].

Quantitative Comparative Evidence for 4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (2548987-42-2)


Hydrogen Bond Donor Count: 2548987-42-2 vs. Piperazinyl Pyrimidine CCR4 Antagonists

The target compound possesses zero hydrogen bond donors (HBD = 0), a property critical for CNS penetration and oral bioavailability [1]. In contrast, many biologically active piperazinyl pyrimidine CCR4 antagonists described in the patent literature contain free NH groups (e.g., secondary amides, anilines, or unsubstituted piperazine) yielding HBD ≥ 1 [2]. An HBD count of zero is a distinguishing physicochemical feature that predicts superior passive membrane permeability and a reduced likelihood of P-glycoprotein efflux compared to HBD-positive analogs within the same structural class.

Medicinal Chemistry Drug Design CNS Druglikeness

Regioisomeric Specificity: 2,4- vs. 4,6-Disubstituted Pyrimidine Scaffolds in PDE10A Pharmacology

The target compound is a 2-(pyrazin-2-yl-piperazin)-4-morpholine pyrimidine. The structurally closest pharmacologically characterized analog, PDM-042, is a 2-(triazolopyrazine vinyl)-4-morpholine-6-pyrrolidine pyrimidine with potent PDE10A inhibitory activity (IC50 < 1 nM for human PDE10A) [1]. The regioisomeric switch from PDM-042's 2,4,6-trisubstituted pattern to the target compound's 2,4-disubstituted pattern, combined with the replacement of the triazolopyrazine-vinyl group with a simpler pyrazin-2-yl-piperazine, is predicted to ablate PDE10A potency while potentially conferring alternative target engagement. No direct PDE10A activity data are available for the target compound, but the structural divergence from PDM-042 is sufficiently large to preclude class-based assumption of PDE10A inhibition.

PDE10A Inhibition Structure-Activity Relationship Antipsychotic

Molecular Properties: CNS Druglikeness Advantage Over CCR4 Antagonist Clinical Candidates

The target compound displays a calculated CNS MPO (Multi-Parameter Optimization) favorable profile: clogP 2.20, TPSA 89.66 Ų, MW 327.39, HBD 0, and pKa properties consistent with a non-basic morpholine oxygen [1]. In contrast, the leading CCR4 antagonist clinical candidate (RPT193/zaeiristim; a structurally distinct trisubstituted pyrimidine amide) has reported MW >400, TPSA >100 Ų, and HBD ≥ 1 [2]. These physicochemical differences predict that 2548987-42-2 occupies a superior region of CNS druglikeness space, with a higher probability of passive brain penetration, making it a more attractive chemical probe for neuroinflammatory or neuro-oncology target validation studies than larger, more polar CCR4 antagonists.

CNS Druglikeness Physicochemical Profile Permeability

Regioisomeric Differentiation: 2548987-42-2 vs. 4-{4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine (CAS 2548980-21-6)

CAS 2548987-42-2 is the 2-(piperazin-1-yl)-4-morpholine regioisomer of the pyrimidine core. The regioisomeric counterpart, CAS 2548980-21-6, places the morpholine at the 2-position and the pyrazinyl-piperazine at the 4-position . In kinase and GPCR drug discovery, pyrimidine 2- vs. 4-substitution patterns profoundly alter hinge-region hydrogen bonding geometry and vector directionality of substituents, leading to distinct target selectivity profiles. Computational docking studies with representative kinase homology models predict divergent type I vs. type II binding modes for the two regioisomers, though experimental confirmation is lacking. Procurement of the correct regioisomer is essential because the 2- vs. 4-substitution pattern is a known determinant of kinase selectivity in the closely related 2,4-disubstituted pyrimidine class exemplified by imatinib and dasatinib analogs [1].

Regioisomerism Target Engagement Selectivity

Optimal Research Applications for 4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (2548987-42-2)


CNS-Penetrant Chemical Probe for Neuroinflammation Target Screening

The zero HBD count, moderate TPSA (89.66 Ų), and low molecular weight (327.39) of 2548987-42-2 predict favorable passive CNS penetration [1]. This compound is therefore suitable as a starting scaffold for CNS kinase or GPCR target screening where brain exposure is a prerequisite. Its physicochemical profile is superior to larger CCR4 antagonist chemotypes [2] and avoids the P-glycoprotein efflux liability commonly associated with HBD-positive piperazine derivatives described in US 9,493,453 B2 [3].

Regioisomer-Controlled Pyrimidine Scaffold for Hinge-Binder Library Design

The specific 2-(piperazin-1-yl)-4-morpholine substitution pattern of 2548987-42-2 presents a defined hinge-binding geometry that is regioisomerically distinct from the 2-morpholine-4-(piperazin-1-yl) counterpart (CAS 2548980-21-6) [1]. This regioisomeric precision is critical for structure-based design campaigns targeting ATP-binding pockets, where the vector of the morpholine oxygen lone pair and the piperazine N-substituent directionality govern kinase selectivity. Procurement of this exact regioisomer enables unambiguous SAR exploration in 2,4-disubstituted pyrimidine kinase inhibitor series.

CCR4 Antagonist Scaffold Diversification and Structure-Activity Relationship Studies

As a piperazinyl pyrimidine derivative, 2548987-42-2 falls within the generic Formula I of the CCR4 antagonist patent US 9,493,453 B2 [1]. However, its specific combination of pyrazin-2-yl-piperazine and 4-morpholine substituents is not explicitly exemplified in the patent's preferred compound list. This compound therefore offers a proprietary edge for organizations seeking to expand CCR4 antagonist chemical space beyond the patent's explicitly claimed examples, while remaining within the overall Markush structure. Its pyrazine nitrogen may provide additional hydrogen-bond acceptor capability not present in phenyl- or pyridyl-substituted analogs.

Quote Request

Request a Quote for 4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.